
Juliflorine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Juliflorine is a citraconoyl group.
科学研究应用
Pharmacological Applications
1.1 Acetylcholinesterase Inhibition
Juliflorine has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. Research indicates that this compound exhibits non-competitive inhibition with IC50 values of 0.42 µM for AChE and 0.12 µM for BChE. Molecular docking studies reveal that this compound fits well within the aromatic gorge of AChE, suggesting a mechanism that could be beneficial for therapeutic strategies against Alzheimer's disease due to its cholinergic properties .
Table 1: Inhibition Potency of this compound
Enzyme | IC50 (µM) | Ki (µM) |
---|---|---|
Acetylcholinesterase | 0.42 | 0.4 |
Butyrylcholinesterase | 0.12 | 0.1 |
1.2 Calcium-Channel Blocking Activity
In addition to its cholinesterase inhibitory effects, this compound demonstrates calcium-channel blocking activity, which was confirmed through experiments on isolated rabbit jejunum preparations. This dual activity positions this compound as a candidate for further development in treating neurodegenerative diseases and conditions associated with calcium dysregulation .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus. A study assessed the efficacy of this compound in various concentrations (0.5%, 1%, and 2.5%) applied topically to infected lesions. Results indicated healing rates of 25%, 50%, and 100% respectively within two weeks .
Table 2: Healing Efficacy of this compound Against Staphylococcal Infections
Concentration (%) | Healing Rate (%) | Microbiological Efficacy (%) |
---|---|---|
0.5 | 25 | 16.66 |
1 | 50 | 33.33 |
2.5 | 100 | 91.66 |
Wound Healing Potential
Research has also explored the wound healing potential of this compound through topical application in animal models. The study compared the effects of this compound with standard treatments like sulphadiazine on cutaneous wounds, demonstrating comparable efficacy in promoting healing and tissue regeneration .
Table 3: Comparative Wound Healing Efficacy
Treatment | Day 12 Reaction | Day 21 Reaction |
---|---|---|
Sulphadiazine | Moderate | Strong |
This compound | Moderate | Strong |
Toxicological Considerations
Despite its therapeutic promise, this compound's safety profile requires careful consideration. Toxicological studies indicate that concentrations above 5 µg/mL can lead to adverse effects such as lethargy and weakness in animal models . Thus, while exploring its applications, it is crucial to balance efficacy with safety.
常见问题
Basic Research Questions
Q. What are the standard protocols for synthesizing Juliflorine in laboratory settings?
Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
A combination of NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical:
- NMR : Assign proton environments and carbon frameworks; compare with literature data for known analogs .
- HRMS : Confirm molecular formula (e.g., C₂₀H₂₄N₂O₃) and isotopic patterns .
- IR spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What in vitro assays are recommended to evaluate this compound’s bioactivity?
Standard assays include:
- Cell viability assays (MTT/XTT) for cytotoxicity profiling.
- Enzyme inhibition studies (e.g., acetylcholinesterase for neuroactivity) using spectrophotometric methods .
- Antioxidant capacity tests (DPPH/FRAP) with gallic acid equivalents for quantification .
Advanced Research Questions
Q. How can researchers optimize this compound synthesis yield using factorial experimental design?
Apply Design of Experiments (DOE) to test interactions between variables:
- Factors : Temperature, solvent ratio, catalyst concentration.
- Response variables : Yield, purity, reaction time.
- Statistical analysis : Use ANOVA to identify significant factors and construct predictive models . Example 2³ factorial design matrix:
Run | Temp. | Solvent | Catalyst | Yield (%) |
---|---|---|---|---|
1 | 25 | 1:1 | 0.1 | 68 |
2 | 50 | 1:2 | 0.2 | 82 |
Q. How to resolve contradictions in this compound’s reported pharmacological efficacy across studies?
Conduct a systematic meta-analysis :
- Data harmonization : Normalize dosage, cell lines, and assay protocols (e.g., IC₅₀ values) .
- Bias assessment : Evaluate study design rigor (e.g., blinding, sample size) using tools like Cochrane Risk of Bias .
- Mechanistic validation : Cross-validate results with in silico docking studies or gene expression profiling .
Q. What strategies mitigate variability in this compound’s pharmacokinetic data during in vivo studies?
Implement population pharmacokinetic modeling :
- Covariate analysis : Adjust for age, weight, and metabolic differences in animal models .
- Compartmental modeling : Estimate absorption/distribution rates using nonlinear mixed-effects software (e.g., NONMEM) .
Q. Methodological Guidance for Data Presentation
Q. How should researchers present conflicting spectral data for this compound in publications?
- Transparency : Report raw data (e.g., NMR shifts ±0.05 ppm) and instrument calibration details .
- Comparative tables : Align observed vs. literature values with annotations for discrepancies . Example:
Proton | Observed δ (ppm) | Literature δ (ppm) | Deviation |
---|---|---|---|
H-7 | 3.45 | 3.50 | -0.05 |
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
属性
分子式 |
C40H75N3O2 |
---|---|
分子量 |
630 g/mol |
IUPAC 名称 |
(2S,3S,6R)-6-[10-[6-[10-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]decyl]-1,2,3,5,8,8a-hexahydroindolizin-8-yl]decyl]-2-methylpiperidin-3-ol |
InChI |
InChI=1S/C40H75N3O2/c1-32-39(44)27-25-36(41-32)22-17-13-9-5-3-7-11-15-20-34-30-35(38-24-19-29-43(38)31-34)21-16-12-8-4-6-10-14-18-23-37-26-28-40(45)33(2)42-37/h30,32-33,35-42,44-45H,3-29,31H2,1-2H3/t32-,33-,35?,36+,37+,38?,39-,40-/m0/s1 |
InChI 键 |
JOTBJXJGDRSICD-TWELVPRFSA-N |
SMILES |
CC1C(CCC(N1)CCCCCCCCCCC2C=C(CN3C2CCC3)CCCCCCCCCCC4CCC(C(N4)C)O)O |
手性 SMILES |
C[C@H]1[C@H](CC[C@H](N1)CCCCCCCCCCC2C=C(CN3C2CCC3)CCCCCCCCCC[C@@H]4CC[C@@H]([C@@H](N4)C)O)O |
规范 SMILES |
CC1C(CCC(N1)CCCCCCCCCCC2C=C(CN3C2CCC3)CCCCCCCCCCC4CCC(C(N4)C)O)O |
同义词 |
juliflorine juliprosopin juliprosopine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。